molecular formula C16H19N3O3S B7172934 N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide

N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide

Cat. No.: B7172934
M. Wt: 333.4 g/mol
InChI Key: OKFHVMMOLKPMQK-UHFFFAOYSA-N
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Description

N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(20)18(2)13-3-6-19(7-4-13)16(21)14-10-23-15(17-14)12-5-8-22-9-12/h5,8-10,13H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFHVMMOLKPMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C(=O)C2=CSC(=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using appropriate furan derivatives.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and an amine.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, mild acidic or basic conditions.

    Reduction: LiAlH4, anhydrous conditions.

    Substitution: Alkyl halides, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydrothiazoles.

    Substitution: N-alkylated piperidine derivatives.

Scientific Research Applications

N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

N-[1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidin-4-yl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

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